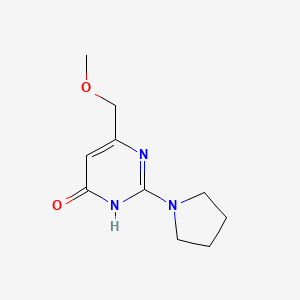
6-(methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one
Vue d'ensemble
Description
6-(Methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one is a chemical compound that belongs to the class of pyrimidine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 6-(methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one is not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes involved in cellular processes, such as DNA replication and protein synthesis. Additionally, it may interact with specific receptors or ion channels in the cell membrane, leading to alterations in cellular signaling pathways.
Effets Biochimiques Et Physiologiques
6-(Methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one has been shown to exhibit various biochemical and physiological effects in in vitro and in vivo studies. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and exhibit antibacterial activity. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-(methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one in lab experiments is its potential for the development of novel therapeutic agents. Its unique chemical structure and diverse biological activities make it an attractive target for drug discovery. However, one of the limitations of using this compound is its potential toxicity and limited solubility, which may affect its efficacy and safety in vivo.
Orientations Futures
There are several future directions for the research and development of 6-(methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one. One potential direction is the synthesis of novel derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases, including cancer, viral infections, and neurodegenerative disorders. Finally, more research is needed to explore the potential applications of this compound in other scientific fields, such as materials science and catalysis.
Applications De Recherche Scientifique
6-(Methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one has been used in various scientific research studies due to its potential applications in medicinal chemistry. It has been studied for its anticancer, antiviral, and antimicrobial properties. Additionally, it has been used as a building block in the synthesis of novel compounds with potential therapeutic applications.
Propriétés
IUPAC Name |
4-(methoxymethyl)-2-pyrrolidin-1-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-15-7-8-6-9(14)12-10(11-8)13-4-2-3-5-13/h6H,2-5,7H2,1H3,(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMIFJJQEIYIJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)NC(=N1)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



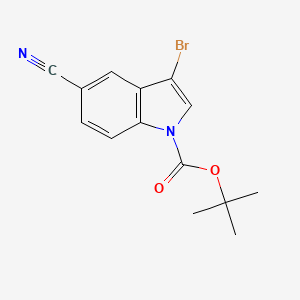
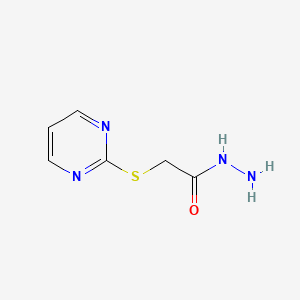

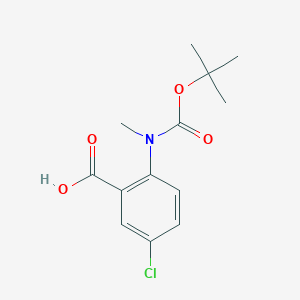
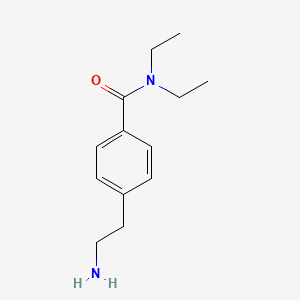
![Ethyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine-2-carboxylate](/img/structure/B1436654.png)
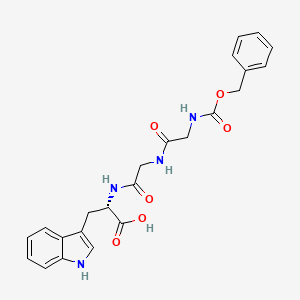
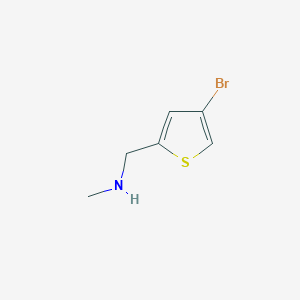
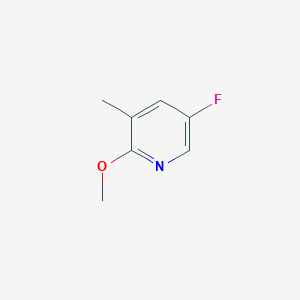
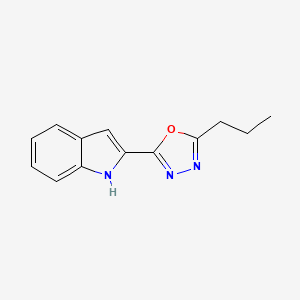
![8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B1436664.png)
![3-Chloro-5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1436666.png)
![6-cyclopropyl-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436669.png)
![4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1436671.png)